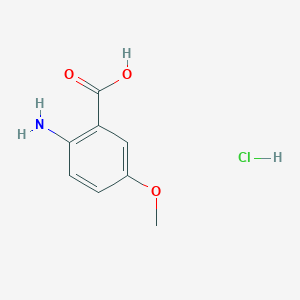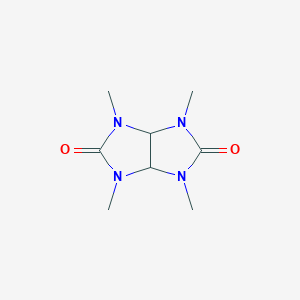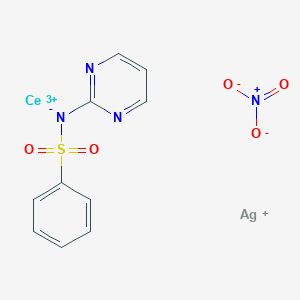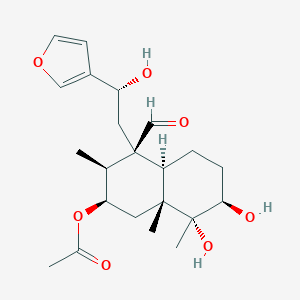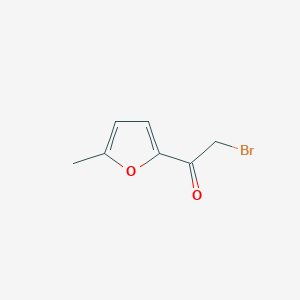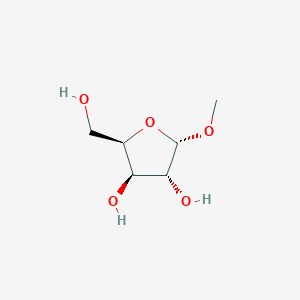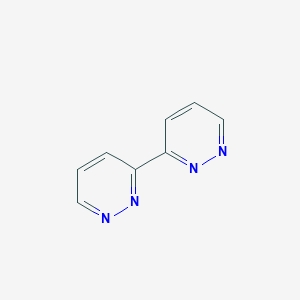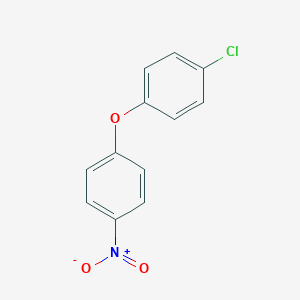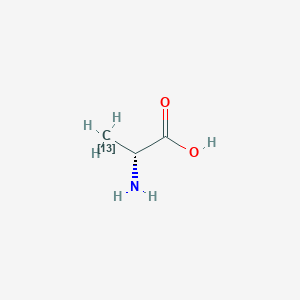
D-Alanine-3-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Alanine-3-13C is a stable isotope-labeled compound of D-Alanine, where the carbon-13 isotope is incorporated at the third carbon position. This compound is primarily used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways, molecular interactions, and structural analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine-3-13C typically involves the incorporation of carbon-13 into the alanine molecule. One common method is the chemical synthesis starting from 13C-labeled precursors. For instance, the synthesis can begin with 13C-labeled acetic acid, which undergoes a series of reactions to form the desired this compound. The reaction conditions often involve controlled temperatures and pH to ensure the correct stereochemistry and isotopic incorporation.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes using genetically modified microorganisms that can incorporate carbon-13 into the alanine structure. These processes are optimized for high yield and purity, often involving fermentation in bioreactors followed by purification steps such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: D-Alanine-3-13C can undergo various chemical reactions, including:
Oxidation: Conversion to pyruvate through oxidative deamination.
Reduction: Reduction to alaninol under specific conditions.
Substitution: Amino group substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like hydrogen peroxide or enzymatic oxidation using alanine dehydrogenase.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like acyl chlorides or anhydrides for acylation reactions.
Major Products:
Oxidation: Pyruvate.
Reduction: Alaninol.
Substitution: Various N-substituted alanine derivatives.
Applications De Recherche Scientifique
D-Alanine-3-13C is extensively used in scientific research due to its isotopic labeling, which provides unique insights into various biological and chemical processes:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: Utilized in metabolic studies and drug development to track the distribution and metabolism of pharmaceuticals.
Industry: Applied in the production of labeled compounds for research and development purposes.
Mécanisme D'action
The mechanism of action of D-Alanine-3-13C involves its incorporation into metabolic pathways where it can be tracked using NMR or mass spectrometry. The carbon-13 label allows for precise monitoring of its transformation and interaction with other molecules. In biological systems, it can be used to study the activity of enzymes such as alanine racemase and alanine dehydrogenase, providing insights into their catalytic mechanisms and substrate interactions.
Comparaison Avec Des Composés Similaires
L-Alanine-3-13C: The L-enantiomer of alanine labeled with carbon-13 at the third position.
D-Alanine-13C3: D-Alanine labeled with carbon-13 at all three carbon positions.
DL-Alanine-3-13C: A racemic mixture of D- and L-Alanine labeled with carbon-13 at the third position.
Uniqueness: D-Alanine-3-13C is unique due to its specific isotopic labeling and stereochemistry, which makes it particularly useful for studying D-specific metabolic pathways and enzyme interactions. Its distinct labeling at the third carbon position allows for detailed structural and functional analysis that is not possible with non-labeled or differently labeled analogs.
Propriétés
IUPAC Name |
(2R)-2-amino(313C)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-DOCFYQGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480396 |
Source


|
| Record name | D-Alanine-3-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133665-48-2 |
Source


|
| Record name | D-Alanine-3-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

